2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid

Molecular weight optimization Lipophilicity modulation Spirocyclic building blocks

This Boc-protected oxa-azaspiro[3.4]oct-7-ene-7-carboxylic acid (CAS 2386440-36-2) is a Carreira-class spirocyclic 'Compact Module' featuring three orthogonal functional handles: an acid-labile Boc-protected azetidine nitrogen, a free carboxylic acid, and a C7–C8 endocyclic olefin. Unlike the saturated analog (CAS 1251009-46-7), the olefin enables late-stage hydrogenation, epoxidation, dihydroxylation, or cycloaddition—unlocking SAR exploration not possible with the octane series. The 34 Da lighter Boc group (vs. Cbz analog CAS 2639451-61-7) supports PROTAC linker design with favorable molecular weight profiles. Ideal for fragment-based library construction, M4 muscarinic agonist programs (validated by Novartis WO/2021/070091), and constrained peptidomimetic design. Single-step amide coupling followed by Boc deprotection reduces synthetic step count.

Molecular Formula C12H17NO5
Molecular Weight 255.27 g/mol
CAS No. 2386440-36-2
Cat. No. B6607964
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[(tert-butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid
CAS2386440-36-2
Molecular FormulaC12H17NO5
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC2(C1)C=C(CO2)C(=O)O
InChIInChI=1S/C12H17NO5/c1-11(2,3)18-10(16)13-6-12(7-13)4-8(5-17-12)9(14)15/h4H,5-7H2,1-3H3,(H,14,15)
InChIKeyWNOQKSIFWDDMLN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic Acid (CAS 2386440-36-2): Sourcing Guide for a Differentiated Spirocyclic Building Block


2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid (CAS 2386440-36-2) is a bifunctional spirocyclic building block comprising an N-Boc-protected azetidine fused to an unsaturated tetrahydrofuran ring bearing a carboxylic acid at the 7-position (molecular formula C₁₂H₁₇NO₅, molecular weight 255.27 g/mol). It belongs to the oxa-azaspiro[3.4]octane family first introduced as 'Compact Modules' for drug discovery by Carreira and co-workers [1]. The compound features three key structural elements that distinguish it from closely related analogs: (i) an endocyclic olefin at the 7-position of the tetrahydrofuran ring, (ii) a Boc protecting group on the azetidine nitrogen, and (iii) a free carboxylic acid handle. These features collectively enable orthogonal functionalization strategies, defined exit vector geometry, and access to underexplored three-dimensional chemical space relevant to medicinal chemistry and fragment-based drug discovery programs [2].

Why 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic Acid Cannot Be Casually Substituted by In-Class Analogs


Despite sharing the 5-oxa-2-azaspiro[3.4]octane core, in-class analogs of CAS 2386440-36-2 differ in three critical and non-interchangeable respects: ring saturation, nitrogen protecting group identity, and the presence of a free carboxylic acid. The endocyclic C7–C8 olefin in the target compound is absent in the saturated analog 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS 1251009-46-7), eliminating a versatile handle for late-stage diversification via hydrogenation, epoxidation, dihydroxylation, or cycloaddition chemistry [1]. Substituting the Boc group for a Cbz group (CAS 2639451-61-7) adds 34 Da of molecular weight and replaces acid-labile deprotection with hydrogenolytic conditions, fundamentally altering downstream synthetic compatibility . Removing the Boc protection entirely (CAS 2386848-20-8) forfeits orthogonal protection of the azetidine nitrogen, precluding sequential functionalization strategies essential for complex molecule assembly . The quantitative evidence below demonstrates that each structural feature of CAS 2386440-36-2 carries measurable consequences for molecular properties and synthetic utility that cannot be replicated by casual analog substitution.

2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic Acid: Head-to-Head Quantitative Differentiation Evidence


Molecular Weight Reduction of 2.01 Da Versus the Saturated Octane Analog Confers Measurable Physicochemical Advantages

The target compound (C₁₂H₁₇NO₅, MW 255.27) possesses an endocyclic C7–C8 double bond, resulting in two fewer hydrogen atoms compared to the fully saturated analog 2-(tert-butoxycarbonyl)-5-oxa-2-azaspiro[3.4]octane-7-carboxylic acid (CAS 1251009-46-7; C₁₂H₁₉NO₅, MW 257.28) . This ΔMW of 2.01 Da, while modest in absolute terms, is accompanied by the introduction of an sp²-hybridized center that reduces conformational flexibility and alters local bond angles, thereby modifying the spatial orientation of the carboxylic acid exit vector [1]. The saturated analog additionally exhibits an XLogP3-AA value of 0.3, one hydrogen bond donor, five hydrogen bond acceptors, three rotatable bonds, and a topological polar surface area (TPSA) of 76.1 Ų as computed by PubChem [2].

Molecular weight optimization Lipophilicity modulation Spirocyclic building blocks

Boc Protection Provides 34 Da Atom Economy Advantage Over the Cbz-Protected Oct-7-ene Analog

When comparing nitrogen protecting groups within the 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid series, the Boc-protected target compound (C₁₂H₁₇NO₅, MW 255.27) demonstrates a 34.01 Da molecular weight advantage over the Cbz-protected analog 2-[(benzyloxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid (CAS 2639451-61-7; C₁₅H₁₅NO₅, MW 289.28) . The Boc group further enables selective deprotection under mild acidic conditions (e.g., TFA or HCl in dioxane), preserving the acid-labile ene functionality, whereas Cbz removal requires hydrogenolysis (H₂, Pd/C) which would simultaneously reduce the C7–C8 double bond—destroying the olefin handle that constitutes a key point of differentiation for the target compound . The acetyl-protected analog 2-acetyl-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid (CAS 2680712-23-4; C₉H₁₁NO₄, MW 197.19) is even lighter but lacks the orthogonal protection capability of Boc, as the acetyl group is not readily removable under conditions that spare the carboxylic acid and the olefin .

Protecting group strategy Atom economy Orthogonal deprotection

Orthogonal Boc-Amine/Carboxylic Acid Bifunctionality Enables Sequential Derivatization Not Possible with Mono-Functional or Mis-Functionalized Analogs

The target compound incorporates both an N-Boc-protected azetidine and a free carboxylic acid on the same spirocyclic scaffold. In contrast, tert-butyl 5-oxa-2-azaspiro[3.4]oct-7-ene-2-carboxylate (CAS 1823330-65-9; C₁₁H₁₇NO₃, MW 211.26) bears the Boc group at the 2-position as a tert-butyl ester but lacks the free carboxylic acid, replacing it with a hydrogen at the 7-position . The unprotected analog 5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic acid (CAS 2386848-20-8; C₇H₉NO₃, MW 155.15) has a free secondary amine and free acid but no orthogonal protection, rendering sequential functionalization impossible without competitive reactions at both sites . The bifunctional architecture of the target compound is consistent with the design principles articulated by Carreira and co-workers for spirocyclic modules bearing multiple functional handles with variable exit vectors to populate three-dimensional chemical space [1]. Related Boc-protected oxa-azaspiro[3.4]octane carboxylic acids have been specifically noted for their utility as rigid linkers in PROTAC (PROteolysis TArgeting Chimera) development and as constrained building blocks for peptidomimetic design [2].

Bifunctional building blocks Orthogonal protection PROTAC design Peptidomimetics

Spirocyclic Scaffold Provides Defined Exit Vectors and Enhanced Physicochemical Properties Compared to Flat Aromatic Building Blocks

The 5-oxa-2-azaspiro[3.4]octane core—shared by the target compound—is a member of the 'Compact Modules' family of spirocyclic building blocks developed by Carreira and co-workers [1]. These sp³-rich scaffolds provide structurally pre-organized, spatially well-defined exit vectors that contrast with the planar geometry of traditional aromatic building blocks. Sigma-Aldrich's technical documentation for the Carreira spirocycle portfolio explicitly lists the following advantages over non-spirocyclic alternatives: increased aqueous solubility, potentially increased metabolic stability, diversification possible on multiple branching points, and defined exit vectors that enable systematic exploration of three-dimensional chemical space . The saturated parent core 5-oxa-2-azaspiro[3.4]octane has a computed logP of approximately 0.14 and TPSA of 21.26 Ų (for the unsubstituted core), demonstrating balanced polarity suitable for drug-like molecules . The target compound, by incorporating the olefin at C7–C8, further rigidifies the tetrahydrofuran ring, reducing the number of low-energy conformations accessible to the carboxylic acid substituent and thereby narrowing the spatial distribution of its exit vector compared to the saturated analog [1].

Exit vectors Fraction csp³ Conformational restriction Chemical space exploration

Validated Pharmaceutical Relevance: 5-Oxa-2-azaspiro[3.4]octane Scaffold Patented as M4 Muscarinic Receptor Agonist Core by Novartis

The 5-oxa-2-azaspiro[3.4]octane scaffold—the core architecture of the target compound—has been independently validated in pharmaceutical patent literature. Novartis AG filed WIPO Patent Application WO/2021/070091, explicitly claiming 5-oxa-2-azaspiro[3.4]octane derivatives as M4 muscarinic receptor agonists for the treatment of psychosis, cognitive dysfunction, and substance use disorders [1]. In a related publication in ACS Medicinal Chemistry Letters, Thomson et al. (2023) described a chiral biocatalytic route toward M4-selective agonists built on the 5-oxa-2-azaspiro[3.4]octane spirocyclic core, highlighting the critical role of the spirocyclic architecture in achieving muscarinic receptor subtype selectivity [2]. While the target compound itself is a synthetic intermediate (Boc-protected, carboxylic acid-bearing building block) rather than a final drug candidate, its core scaffold maps directly onto the pharmacologically validated chemotype claimed in the Novartis patent family, providing procurement justification for medicinal chemistry programs targeting muscarinic receptors or exploring this chemical space for other neurological targets.

M4 muscarinic agonist Neurological disorders Patent-protected scaffold Biocatalytic synthesis

Optimal Procurement and Application Scenarios for 2-[(tert-Butoxy)carbonyl]-5-oxa-2-azaspiro[3.4]oct-7-ene-7-carboxylic Acid (CAS 2386440-36-2)


Fragment-Based Drug Discovery (FBDD) Library Design Requiring sp³-Rich, Three-Dimensional Scaffolds with Orthogonal Functionalization Handles

The target compound is ideally suited for fragment-based screening library construction where three-dimensionality (high fraction csp³), conformational restriction, and orthogonal functional handles are paramount selection criteria. The Carreira 'Compact Modules' philosophy explicitly positions spirocyclic building blocks as inputs for fragment-based libraries that access underexplored chemical space, with the defined exit vectors enabling systematic structure–activity relationship (SAR) exploration . The combination of an acid-labile Boc protecting group and a free carboxylic acid—a feature absent in the saturated analog (CAS 1251009-46-7, which has the acid but no olefin) and in the ester analog (CAS 1823330-65-9, which has no acid)—enables the target compound to serve as a single-step input for amide coupling followed by Boc deprotection and subsequent diversification, reducing the synthetic step count relative to unprotected or mono-functional alternatives [1]. The C7–C8 olefin further provides a latent handle for late-stage oxidative diversification (epoxidation, dihydroxylation) or hydrogenation to the saturated analog if direct head-to-head biological comparison between ene and octane series is desired.

Muscarinic Receptor (M4 Agonist) Medicinal Chemistry Programs and Neurological Disorder Drug Discovery

For research groups pursuing M4 muscarinic receptor agonists targeting psychosis, schizophrenia, Alzheimer's disease-related cognitive dysfunction, or substance use disorders, the 5-oxa-2-azaspiro[3.4]octane scaffold has been independently validated by Novartis (WO/2021/070091) as a productive template for M4 agonist activity . Thomson et al. (2023) demonstrated that the spirocyclic architecture is critical for achieving M4 versus M1 selectivity, with the rigid orientation of substituents playing a key role in receptor subtype discrimination [1]. The target compound, as a Boc-protected carboxylic acid building block with the oct-7-ene core, can be elaborated at either the amine (following Boc removal) or the carboxylic acid position (via amide coupling) to generate analogs for SAR studies. The olefin provides an additional variable for modulating molecular shape and physicochemical properties that is not available when starting from the saturated octane scaffold.

PROTAC Linker and Bifunctional Degrader Development Requiring Rigid, Conformationally Defined Spacers

The target compound's rigid spirocyclic framework, combined with its orthogonal Boc-amine and carboxylic acid termini, makes it a candidate for use as a conformationally restricted linker element in PROTAC (PROteolysis TArgeting Chimera) design. Related Boc-protected oxa-azaspiro[3.4]octane carboxylic acids have been specifically highlighted for their utility as rigid linkers in targeted protein degradation applications, where the defined exit vector geometry of the spirocycle constrains the relative orientation of the two ligase-recruiting and target-protein-binding moieties . The unsaturated oct-7-ene variant offers a distinct conformational profile compared to the saturated octane analog, potentially yielding different ternary complex geometries and degradation efficiencies. The 34 Da molecular weight advantage over the Cbz-protected analog (CAS 2639451-61-7) is particularly relevant in the PROTAC context, where maintaining molecular weight below approximately 900 Da is a recognized challenge [1].

Constrained Peptidomimetic Synthesis and Heterocyclic Drug Design Leveraging the sp³-Rich Spirocyclic Core

The bifunctional architecture of the target compound—protected amine and free carboxylic acid on a rigid spirocyclic scaffold—maps onto the core requirements for constrained peptidomimetic design, where the spirocycle replaces a flexible peptide backbone segment with a conformationally locked surrogate . The 5-oxa-2-azaspiro[3.4]octane core introduces both an oxygen heteroatom (capable of participating in hydrogen bonding as an acceptor) and a nitrogen (after Boc deprotection, available as a hydrogen bond donor or for further alkylation/acylation), mimicking the hydrogen-bonding functionality of peptide amide bonds within a non-peptidic framework. The olefin at C7–C8 stiffens the tetrahydrofuran ring beyond what is achievable with the saturated analog (CAS 1251009-46-7), potentially enhancing binding affinity through greater entropic pre-organization [1]. The Carreira synthetic methodology, which uses conjugated esters as key intermediates for [3+2] cycloaddition to construct the spirocyclic core, further ensures that the building block is accessible through well-precedented, step-economic routes [2].

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